

# 4-Bromo-6-(trifluoromethyl)-1H-indazole CAS number and supplier

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## Compound of Interest

Compound Name: 4-Bromo-6-(trifluoromethyl)-1H-indazole

Cat. No.: B152576

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## Technical Guide: 4-Bromo-6-(trifluoromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-Bromo-6-(trifluoromethyl)-1H-indazole** is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its structural features, particularly the presence of a bromine atom and a trifluoromethyl group on the indazole scaffold, make it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its role in drug discovery, with a focus on its application as an intermediate for kinase inhibitors.

### Chemical Identity and Suppliers

CAS Number: 1000342-95-9

Molecular Formula:  $C_8H_4BrF_3N_2$

Molecular Weight: 265.03 g/mol

Structure:

 4-Bromo-6-(trifluoromethyl)-1H-indazole Structure

A number of chemical suppliers provide **4-Bromo-6-(trifluoromethyl)-1H-indazole** for research and development purposes. Notable suppliers include BLDpharm and Parchem.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-6-(trifluoromethyl)-1H-indazole** is presented below. It is important to note that while some properties are computationally predicted, experimental data for properties such as melting and boiling points are not readily available in published literature.

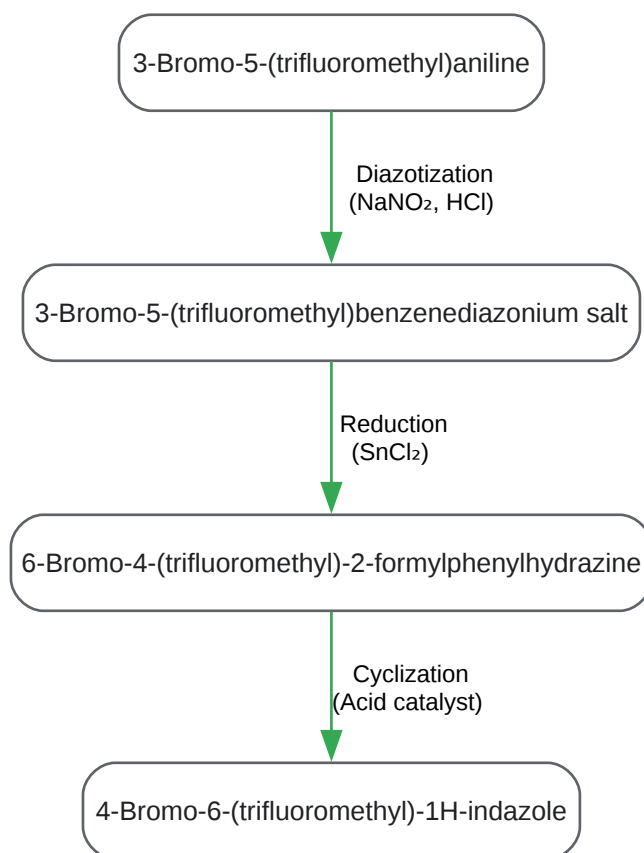
Property	Value	Source
Molecular Weight	265.03 g/mol	N/A
Appearance	Solid (predicted)	N/A
Purity	≥97% (Typical)	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Topological Polar Surface Area (TPSA)	28.68 Å <sup>2</sup>	Predicted
logP (Consensus)	3.26	Predicted
Hydrogen Bond Donors	1	Predicted
Hydrogen Bond Acceptors	4	Predicted
Rotatable Bonds	1	Predicted

## Synthesis

While a specific, peer-reviewed synthesis protocol for **4-Bromo-6-(trifluoromethyl)-1H-indazole** is not widely published, a plausible synthetic route can be proposed based on

established methodologies for the synthesis of structurally related indazole derivatives. The following multi-step synthesis is a hypothetical pathway.

## Proposed Synthetic Pathway



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Caption: Proposed synthetic pathway for **4-Bromo-6-(trifluoromethyl)-1H-indazole**.

## Experimental Protocol (Hypothetical)

Step 1: Diazotization of 3-Bromo-5-(trifluoromethyl)aniline

- Dissolve 3-Bromo-5-(trifluoromethyl)aniline in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water).
- Cool the solution to 0-5 °C in an ice bath.

- Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
- Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the diazonium salt.

#### Step 2: Reduction to Hydrazine

- In a separate vessel, prepare a solution of a reducing agent, such as tin(II) chloride, in a suitable solvent.
- Slowly add the previously prepared diazonium salt solution to the reducing agent solution, maintaining a low temperature.
- After the addition is complete, allow the reaction to proceed until the reduction to the corresponding hydrazine is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

#### Step 3: Cyclization to form the Indazole Ring

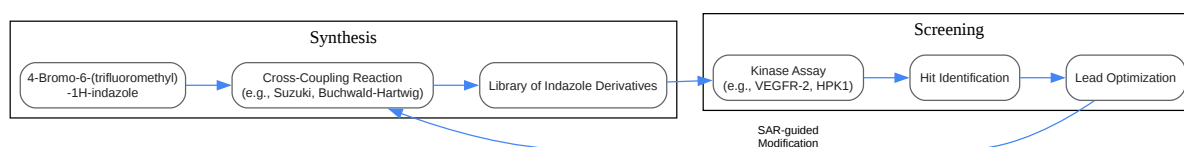
- To the hydrazine intermediate, add an acid catalyst.
- Heat the reaction mixture to facilitate the intramolecular cyclization to form the **4-Bromo-6-(trifluoromethyl)-1H-indazole**.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture and neutralize it with a base to precipitate the product.
- Isolate the crude product by filtration.
- Purify the crude product by recrystallization or column chromatography to obtain the final product.

## Applications in Drug Discovery

Indazole derivatives are recognized as important scaffolds in medicinal chemistry, particularly in the development of protein kinase inhibitors for the treatment of cancer.[1] **4-Bromo-6-(trifluoromethyl)-1H-indazole** serves as a key intermediate in the synthesis of these inhibitors. The bromine atom at the 4-position provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

## Experimental Workflow: Kinase Inhibitor Synthesis and Screening

The following diagram illustrates a general workflow for the utilization of **4-Bromo-6-(trifluoromethyl)-1H-indazole** in the synthesis and screening of potential kinase inhibitors.



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Caption: Workflow for kinase inhibitor development using **4-Bromo-6-(trifluoromethyl)-1H-indazole**.

## Example Experimental Protocol: VEGFR-2 Kinase Assay

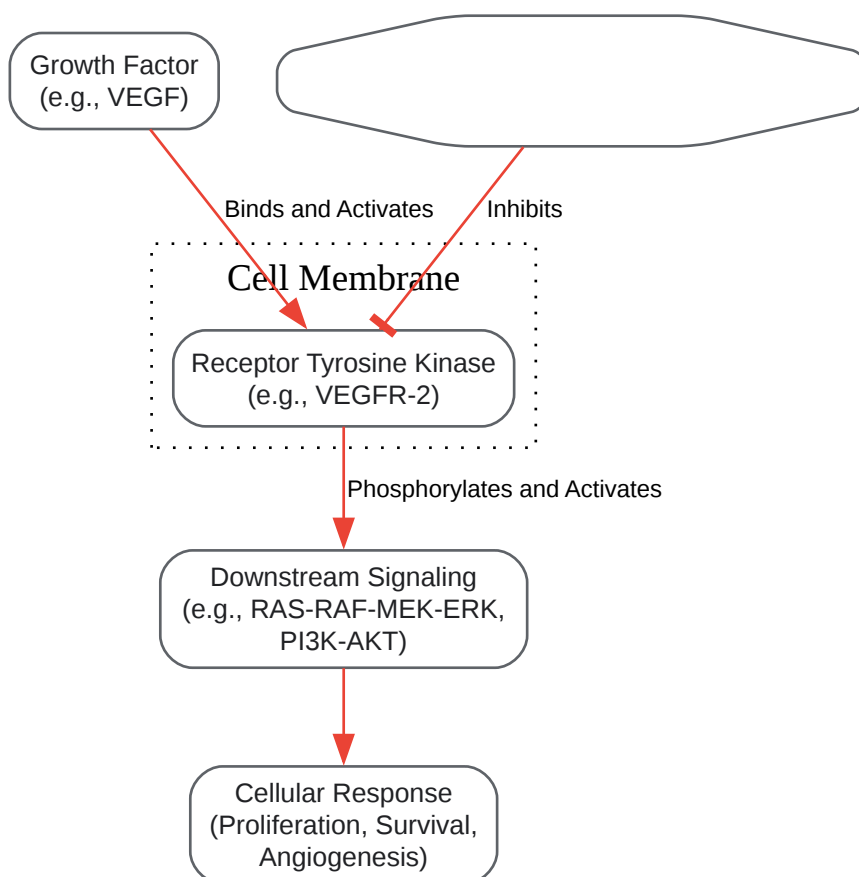
Derivatives of **4-Bromo-6-(trifluoromethyl)-1H-indazole** can be evaluated for their inhibitory activity against various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is implicated in tumor angiogenesis.

- Preparation of Reagents: Prepare a 1x kinase buffer, a master mix containing ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and a solution of the VEGFR-2 enzyme.

- **Compound Dispensing:** Dispense the synthesized indazole derivatives at various concentrations into the wells of a 96-well plate. Include control wells with a diluent.
- **Kinase Reaction:** Initiate the kinase reaction by adding the VEGFR-2 enzyme solution to all wells.
- **Incubation:** Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
- **Detection:** Add a kinase detection reagent (e.g., Kinase-Glo®) to each well. This reagent measures the amount of ATP remaining after the kinase reaction.
- **Measurement:** Incubate at room temperature for a short period and measure the luminescence using a microplate reader. A lower luminescence signal indicates higher kinase activity and therefore lower inhibition by the test compound.

## Signaling Pathway Context

The indazole scaffold is a common feature in many kinase inhibitors that target signaling pathways involved in cell proliferation and survival. The diagram below illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway that can be targeted by inhibitors derived from **4-Bromo-6-(trifluoromethyl)-1H-indazole**.



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Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an indazole-based inhibitor.

## Conclusion

**4-Bromo-6-(trifluoromethyl)-1H-indazole** is a valuable chemical intermediate for the synthesis of novel compounds with significant potential in drug discovery, particularly in the field of oncology. Its utility as a scaffold for kinase inhibitors, combined with the potential for diverse functionalization, makes it a compound of high interest for researchers and scientists in the pharmaceutical industry. The information and protocols provided in this guide are intended to support the further investigation and application of this versatile molecule.

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## References

- 1. benchchem.com [benchchem.com]
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